molecular formula C18H25N3O3 B2829783 (E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide CAS No. 2411325-20-5

(E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide

Cat. No. B2829783
M. Wt: 331.416
InChI Key: KEZXEXZGWLOJTO-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide, also known as DMHPB, is a synthetic compound that belongs to the family of piperidine derivatives. It has been widely used in scientific research due to its unique chemical structure and potential therapeutic applications.

Mechanism Of Action

(E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide exerts its therapeutic effects by binding to and inhibiting the activity of certain enzymes and receptors in the body. For instance, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, (E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

(E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide has been shown to have a wide range of biochemical and physiological effects in the body. For instance, it has been reported to increase the levels of reactive oxygen species (ROS) and induce apoptosis in cancer cells. Moreover, (E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the brain, which can help to reduce inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of (E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide is its unique chemical structure, which allows it to interact with various enzymes and receptors in the body. Moreover, (E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further drug development. However, one of the limitations of (E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide is its relatively low yield in the synthesis process, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, further research is needed to elucidate the exact mechanism of action of (E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide and its potential interactions with other drugs. Additionally, the development of more efficient synthesis methods for (E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide could help to increase its availability for research purposes.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide involves the reaction of 4-piperidone with 3-hydroxybenzoyl chloride in the presence of triethylamine to form 1-(3-hydroxybenzoyl)piperidin-4-one. This intermediate is then reacted with dimethylamine and but-2-enal in the presence of sodium hydride to produce (E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, (E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-20(2)10-4-7-17(23)19-15-8-11-21(12-9-15)18(24)14-5-3-6-16(22)13-14/h3-7,13,15,22H,8-12H2,1-2H3,(H,19,23)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZXEXZGWLOJTO-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide

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